![molecular formula C13H12ClNO2 B6617253 3-[(5-amino-2-chlorophenoxy)methyl]phenol CAS No. 1503290-40-1](/img/structure/B6617253.png)
3-[(5-amino-2-chlorophenoxy)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-amino-2-chlorophenoxy)methyl]phenol (3-ACMP) is a phenolic compound found in many plants, including the bark and leaves of the neem tree, which is native to India and Southeast Asia. It is a colorless, crystalline solid that has a mild, sweet odor and is soluble in water. It has a wide range of applications in the scientific research field, from synthesis to biological effects, and is a promising agent for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(5-amino-2-chlorophenoxy)methyl]phenol is not fully understood, but it is believed to act on a variety of targets in the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-[(5-amino-2-chlorophenoxy)methyl]phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, antioxidant, and anti-cancer activities. It has also been shown to have anti-bacterial and anti-fungal activities. In vivo studies have shown that it can reduce inflammation and oxidative stress, and has potential for the treatment of diabetes and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(5-amino-2-chlorophenoxy)methyl]phenol in laboratory experiments include its availability, low cost, and wide range of applications. It is also relatively stable and can be stored for long periods of time. The main limitation of 3-[(5-amino-2-chlorophenoxy)methyl]phenol is that it is a relatively weak inhibitor of COX-2, which limits its potential for use in the treatment of inflammatory diseases.
Future Directions
There are several potential future directions for 3-[(5-amino-2-chlorophenoxy)methyl]phenol research. One potential direction is to investigate the mechanism of action of 3-[(5-amino-2-chlorophenoxy)methyl]phenol in more detail, as well as its potential for the treatment of other diseases. Another potential direction is to develop new derivatives of 3-[(5-amino-2-chlorophenoxy)methyl]phenol that are more potent inhibitors of COX-2 and other enzymes. Finally, further research could be done to explore the potential of 3-[(5-amino-2-chlorophenoxy)methyl]phenol as an anti-inflammatory and antioxidant agent in the treatment of various diseases.
Synthesis Methods
3-[(5-amino-2-chlorophenoxy)methyl]phenol can be synthesized from the reaction of 5-amino-2-chlorophenol and formaldehyde in an acidic medium. The reaction yields 3-[(5-amino-2-chlorophenoxy)methyl]phenol as the primary product, with other products of the reaction including 2-chloro-5-formyl-3-hydroxybenzoic acid and 2-chloro-5-hydroxybenzaldehyde.
Scientific Research Applications
3-[(5-amino-2-chlorophenoxy)methyl]phenol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-chloro-5-formyl-3-hydroxybenzoic acid, 2-chloro-5-hydroxybenzaldehyde, and 3-chloro-4-hydroxybenzoic acid. It has also been used to study the effects of environmental pollutants on aquatic organisms, as well as the effects of drugs on the central nervous system.
properties
IUPAC Name |
3-[(5-amino-2-chlorophenoxy)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-12-5-4-10(15)7-13(12)17-8-9-2-1-3-11(16)6-9/h1-7,16H,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRCVPLDLIYPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)COC2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Amino-2-chlorophenoxy)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


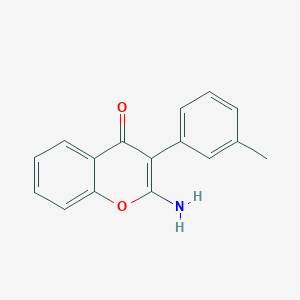
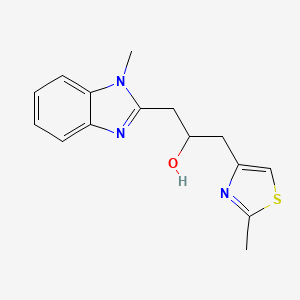
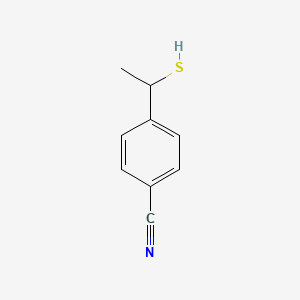
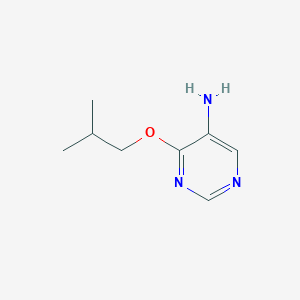
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
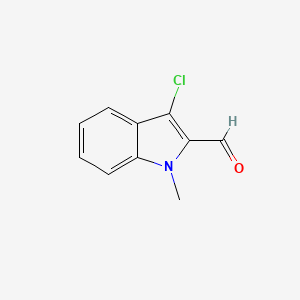

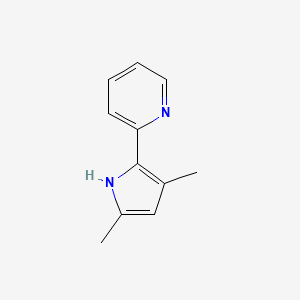
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)

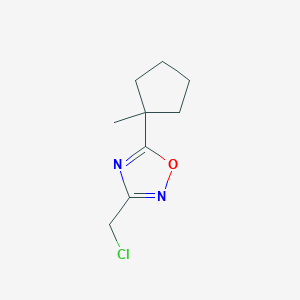
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)
